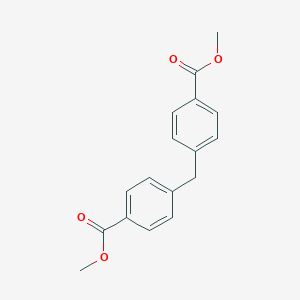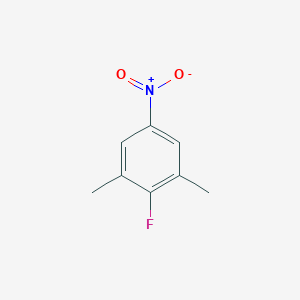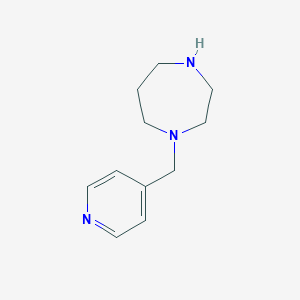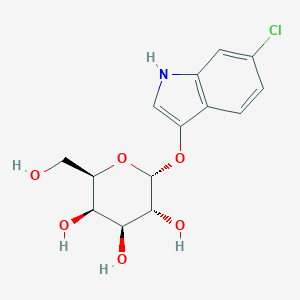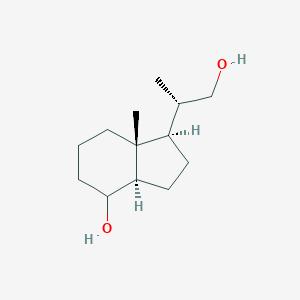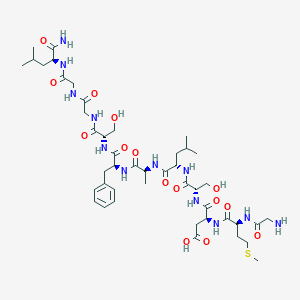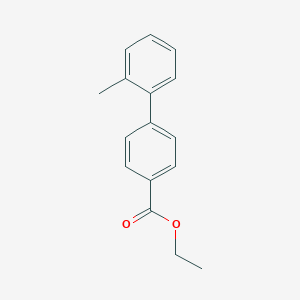
4-(2-Methylphenyl)benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylphenyl)benzoic acid ethyl ester, also known as methyl 4-(2-tolyl)benzoate, is a chemical compound that belongs to the class of benzoic acid esters. This compound is widely used in the field of organic chemistry due to its unique properties and diverse applications.
Wirkmechanismus
The mechanism of action of 4-(2-Methylphenyl)benzoic acid ethyl ester is not fully understood. However, it is believed that this compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. It can also act as a ligand and form coordination complexes with metal ions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(2-Methylphenyl)benzoic acid ethyl ester have not been extensively studied. However, some studies have shown that this compound has anti-inflammatory and antioxidant properties. It has also been reported to exhibit cytotoxicity against cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Methylphenyl)benzoic acid ethyl ester in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-Methylphenyl)benzoic acid ethyl ester. One area of interest is the development of new synthetic routes for this compound and its derivatives. Another area of research is the investigation of its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 4-(2-Methylphenyl)benzoic acid ethyl ester can be achieved through the esterification reaction of 4-(2-Methylphenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by simple distillation. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylphenyl)benzoic acid ethyl ester has been extensively studied for its various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic chemical reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Eigenschaften
CAS-Nummer |
134694-65-8 |
|---|---|
Produktname |
4-(2-Methylphenyl)benzoic acid ethyl ester |
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
ethyl 4-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
JATKHVTURSIAGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



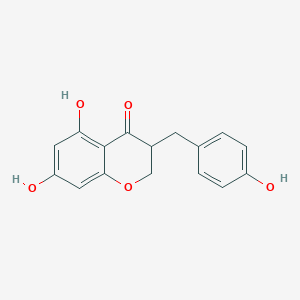
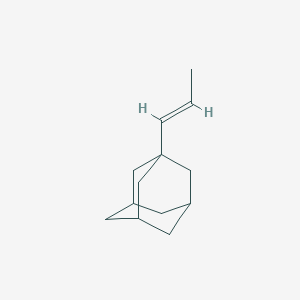
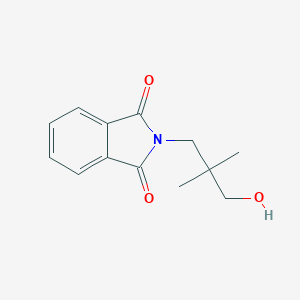
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
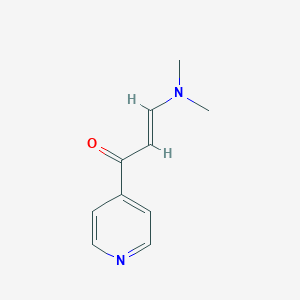
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
